2-Chloro-3-cyclopropoxy-5-fluoropyridine
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Overview
Description
2-Chloro-3-cyclopropoxy-5-fluoropyridine is a heterocyclic organic compound with the molecular formula C8H7ClFNO It is a derivative of pyridine, featuring chlorine, fluorine, and cyclopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropoxy-5-fluoropyridine typically involves the substitution reactions on a pyridine ring. One common method includes the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine, with cyclopropanol under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropoxy-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Formation of biaryl compounds when coupled with aryl boronic acids.
Scientific Research Applications
2-Chloro-3-cyclopropoxy-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxy-5-fluoropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxy-5-fluoropyridine: Lacks the chlorine substituent, affecting its reactivity.
2-Chloro-3-methoxy-5-fluoropyridine: Similar structure but with a methoxy group instead of cyclopropoxy.
Uniqueness
2-Chloro-3-cyclopropoxy-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The cyclopropoxy group introduces steric hindrance, influencing its reactivity and interactions with other molecules. The presence of both chlorine and fluorine atoms enhances its electron-withdrawing capability, affecting its chemical behavior .
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2H2 |
InChI Key |
MWXNQJOPLKBWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)F)Cl |
Origin of Product |
United States |
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